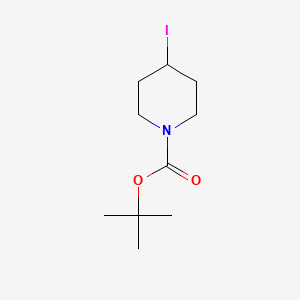

N-Boc-4-iodopiperidine

Overview

Description

N-Boc-4-iodopiperidine is a halogenated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an iodine substituent at the 4-position of the piperidine ring. This compound is widely utilized in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, owing to the high reactivity of the C–I bond. The Boc group enhances stability during synthetic procedures while allowing selective deprotection under acidic conditions .

Key applications include its role in cobalt-catalyzed couplings with Grignard reagents, where it reacts with aryl, alkenyl, and heteroaromatic nucleophiles to form substituted piperidine derivatives. For example, reactions with alkenylmagnesium bromides yield coupled products in moderate to high yields (52–96%) depending on temperature optimization . Its iodine atom facilitates reductive cross-couplings with borazaronaphthalenes, enabling the synthesis of complex heterocycles under mild conditions (40°C) with minimal side products .

Preparation Methods

Synthetic Routes and Key Steps

Starting Material: N-Boc-4-piperidone or 4-piperidone derivatives

The synthesis often begins with 4-piperidone or its hydrochloride hydrate, which is converted to N-Boc-4-piperidone by reaction with di-tert-butyl dicarbonate under basic conditions (e.g., sodium hydroxide and tert-butanol) at low temperature (0 °C) followed by stirring at ambient temperature overnight. This step yields the Boc-protected piperidone with high purity and yield (up to 100%).

Direct Synthesis of N-Boc-4-iodopiperidine

While direct iodination methods are less documented, the use of this compound as a substrate in cobalt-catalyzed cross-coupling reactions has been reported, indicating its availability and synthetic accessibility. The iodide is preferred over bromide for higher reactivity in such transformations.

Detailed Preparation Method from Patent CN105153211A

This patent describes a multi-step synthesis involving:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | N-Boc-4-piperidone + 10-15 eq hydrazine hydrate in alcohol, room temp, 2 h | Formation of N-Boc-4-piperidine hydrazine | 85-91% yield; crude product used directly |

| 2 | Sodium borohydride (1.2-2.0 eq) added in alcohol, room temp, 1-2 h | Reduction of hydrazine intermediate | Reaction quenched with acetic acid |

| 3 | N-Boc-4-piperidine hydrazine + 1-1.2 eq 2-halo malonaldehyde + 0.02-0.1 eq boron trifluoride diethyl etherate in toluene, 80-120 °C | Condensation and dehydration to form 4-halopyrazole intermediate | Solvent removal followed by catalytic coupling |

| 4 | Catalytic coupling with tetrahydroxy diboron, diisopropylethylamine, NiCl2(dppp), PPh3 in dehydrated alcohol, room temp, 12 h | Formation of boronic acid pinacol ester intermediate | 55% yield; high purity (GC 98.2%) |

This method is industrially scalable, uses mild conditions, and employs readily available reagents.

Alternative Synthetic Routes and Related Compounds

Synthesis of N-Boc-4-hydroxypiperidine

This intermediate is synthesized from 4-piperidone hydrochloride hydrate by:

- Alkalization with liquid ammonia and extraction with toluene.

- Reduction with sodium borohydride in methanol at 25-30 °C.

- Boc protection by refluxing with di-tert-butyl dicarbonate in the presence of potassium carbonate.

This compound can be converted to the iodide via substitution reactions.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The hydrazine reduction and catalytic coupling method offers a robust and reproducible route to halogenated N-Boc-piperidine derivatives, suitable for scale-up.

- Boc protection is typically performed under mild basic conditions with di-tert-butyl dicarbonate, ensuring high yields and purity.

- The iodide substituent at the 4-position enhances reactivity in metal-catalyzed cross-coupling reactions, making this compound a preferred intermediate.

- Conversion of hydroxyl intermediates to iodides via nucleophilic substitution is a plausible synthetic step, though specific protocols for this transformation are less documented in the provided sources.

- Industrial synthesis emphasizes mild reaction conditions, cost-effective reagents, and high selectivity, as seen in the patent literature.

Chemical Reactions Analysis

N-Boc-4-iodopiperidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is used in coupling reactions, such as the Iron-and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines.

Reduction Reactions: The compound can be reduced to N-Boc-4-aminopiperidine using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with Grignard reagents typically yield arylated piperidine derivatives .

Scientific Research Applications

Synthetic Chemistry

Role as an Intermediate

N-Boc-4-iodopiperidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of diverse functional groups, making it suitable for creating drug candidates targeting neurological disorders. The compound's iodide group facilitates nucleophilic substitutions, which are essential in developing complex molecular architectures.

Case Study: Cobalt-Catalyzed Arylation

A study demonstrated the use of this compound in cobalt-catalyzed arylation reactions. This method allowed for efficient cross-coupling with aryl magnesium bromides, yielding various arylated piperidines with good to excellent yields. For instance, the reaction conditions optimized for this compound resulted in a significant conversion to the desired product, showcasing its utility in synthesizing biologically relevant scaffolds .

Drug Development

Modification of Drug Candidates

The unique structure of this compound enables modifications that enhance the efficacy and selectivity of drug candidates. This is particularly important for developing treatments for conditions such as depression and anxiety.

Case Study: Synthesis of Antipsychotics

In a concise synthesis pathway for the antipsychotic (±)-preclamol, this compound was employed as a key intermediate. The compound underwent several transformations, including deprotection and reductive amination, leading to the final product with an overall yield of 33% over four steps .

Biochemistry

Tool for Receptor Interaction Studies

this compound is instrumental in biochemical research, particularly in studying receptor interactions and enzyme activities. Its ability to form stable complexes with various biomolecules aids researchers in elucidating complex biological pathways.

Material Science

Applications in Advanced Materials

The compound is utilized in formulating advanced materials, particularly polymers that require specific chemical properties for applications in electronics and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Synthetic Chemistry | Key intermediate for pharmaceuticals | Efficient arylation reactions with cobalt catalysts |

| Drug Development | Modification of drug candidates | Synthesis pathway for antipsychotic (±)-preclamol |

| Biochemistry | Studies on receptor interactions | Aids in understanding biological processes |

| Material Science | Formulation of advanced polymers | Enhances properties like thermal stability |

Mechanism of Action

The mechanism of action of N-Boc-4-iodopiperidine is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of compounds that do. The molecular targets and pathways involved depend on the specific compounds synthesized from this compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-Boc-4-iodopiperidine belongs to a broader class of Boc-protected piperidine derivatives. Below is a comparative analysis with structurally related compounds:

Reactivity in Cross-Coupling Reactions

- Halogen Effects : this compound exhibits superior reactivity compared to its brominated analog (N-Boc-4-bromopiperidine). For instance, in reductive cross-couplings, the iodide enables reactions at 40°C, whereas bromides require harsher conditions. This is attributed to the lower bond dissociation energy of C–I bonds .

- Heteroaromatic Coupling: Unlike non-halogenated analogs, the iodine atom allows coupling with 3-pyridylmagnesium bromide, achieving 96% yield at reduced temperatures (-10°C) .

Physical and Pharmacological Properties

- Solubility : The Boc group imparts lipophilicity, as seen in the LogP values of related compounds. For example, N-Boc-3-hydroxy-4-phenylpiperidine has a consensus LogP of 2.92, indicating moderate lipid solubility .

- Stability: Boc-protected derivatives are stable under basic conditions but susceptible to acid-mediated deprotection.

Biological Activity

N-Boc-4-iodopiperidine, a derivative of piperidine, is characterized by the presence of a tert-butoxycarbonyl (Boc) group and an iodine atom at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and synthetic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 301673-14-3 |

| Molecular Formula | C₁₀H₁₈INO₂ |

| Molecular Weight | 311.16 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 2.45 |

| GI Absorption | High |

| BBB Permeant | Yes |

| CYP Inhibition | CYP2C19 inhibitor |

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been utilized in Ni-catalyzed cross-coupling reactions, yielding compounds that exhibit significant cytotoxicity against various cancer cell lines. One study reported a yield of 71% when coupling this compound with N-benzyl 6-bromo isoquinolone, indicating its utility in synthesizing biologically active molecules .

Enzyme Interaction

This compound acts as a substrate for various enzymes, influencing metabolic pathways. It has been shown to inhibit CYP2C19, which is involved in drug metabolism, suggesting that this compound could affect the pharmacokinetics of co-administered drugs . This inhibition may lead to increased plasma levels of drugs metabolized by CYP2C19, necessitating careful consideration in therapeutic contexts.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its iodide functionality allows for further transformations, such as arylation reactions. In cobalt-catalyzed arylation studies, this compound demonstrated effective coupling with phenyl magnesium bromide, achieving yields up to 81% under optimized conditions . This highlights its potential for generating various piperidine derivatives with diverse biological activities.

Case Studies

- Cross-Coupling Reactions : In a study focusing on the synthesis of piperidine derivatives, this compound was successfully employed in Ni-catalyzed cross-coupling reactions with aryl halides. The reaction conditions included the use of NiBr₂·glyme and Mn as a reductant, leading to high yields of the desired products .

- Anticancer Activity Assessment : A series of analogs derived from this compound were evaluated for their anticancer properties against various cell lines. Results indicated that modifications at the nitrogen atom could enhance biological activity, suggesting a structure-activity relationship that merits further investigation .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-Boc-4-iodopiperidine, and how is purity assessed?

Methodological Answer: this compound is typically synthesized via iodination of N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) using reagents like iodine in the presence of a reducing agent (e.g., triphenylphosphine) or via halogen-exchange reactions. Key steps include:

- Synthesis : Reacting N-Boc-4-piperidone with iodine and triphenylphosphine in anhydrous THF under nitrogen, followed by purification via column chromatography .

- Purity Assessment : Gas chromatography (GC) with >95.0% purity thresholds is standard. Melting point analysis (e.g., 73–75°C for related Boc-piperidine derivatives) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) validate structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies piperidine ring protons (δ ~3.5–4.0 ppm for axial/equatorial H) and tert-butyl group (δ ~1.4 ppm). The iodine atom’s electronegativity causes deshielding in adjacent carbons .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₇INO₂).

- Infrared (IR) Spectroscopy : Verifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and Boc-group vibrations .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize deiodination side reactions?

Methodological Answer: Deiodination often occurs under harsh conditions (e.g., high temperature, strong bases). Mitigation strategies include:

- Reaction Solvent : Use anhydrous, non-polar solvents (e.g., DCM) to stabilize the iodine substituent.

- Catalyst Selection : Replace triphenylphosphine with milder reducing agents (e.g., NaI in acetone) to reduce side reactions.

- Temperature Control : Maintain reactions at 0–25°C to prevent thermal degradation.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and isolate intermediates promptly .

Q. How should discrepancies in NMR data for this compound be resolved?

Methodological Answer: Discrepancies (e.g., unexpected splitting or shifts) may arise from solvent polarity, diastereomerism, or impurities. Resolve by:

- Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced shifts .

- 2D NMR Techniques : Employ COSY, HSQC, or NOESY to distinguish overlapping signals or confirm stereochemistry.

- Cross-Validation : Compare with literature data from authoritative databases (e.g., NIST Chemistry WebBook) or replicate analyses using IR/MS .

Q. What strategies ensure reproducible cross-coupling reactions using this compound as a substrate?

Methodological Answer: In Suzuki or Ullmann couplings, the iodine atom’s reactivity is critical. Optimize by:

- Catalyst Systems : Use Pd(PPh₃)₄ or CuI/ligand systems for C–N or C–C bond formation.

- Base Selection : Employ Cs₂CO₃ or K₃PO₄ to avoid Boc-group cleavage.

- Byproduct Analysis : Monitor for deiodinated products (e.g., N-Boc-piperidine) via GC-MS and adjust stoichiometry to favor desired pathways .

Q. How should researchers handle conflicting data on the stability of this compound under varying storage conditions?

Methodological Answer: Contradictory stability reports (e.g., decomposition at room temperature vs. long-term storage at −20°C) require systematic testing:

- Accelerated Stability Studies : Expose the compound to heat (40°C), light, or humidity and monitor degradation via HPLC.

- Storage Protocols : Recommend airtight containers with desiccants and storage in amber vials at −20°C.

- Data Documentation : Report raw stability data in supplementary materials to enable peer validation .

Q. Data Reporting and Ethical Considerations

Q. What are best practices for reporting experimental data on this compound in publications?

Methodological Answer:

- Primary Data : Include representative NMR/IR spectra, chromatograms, and crystallographic data (if available) in the main text.

- Supplementary Materials : Deposit raw data (e.g., GC traces, kinetic studies) in repositories with DOIs for transparency.

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic procedures, including exact masses and solvent ratios .

Q. How can researchers design studies to investigate the mechanistic role of this compound in organocatalytic reactions?

Methodological Answer:

- Hypothesis Framing : Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to define the study’s scope (e.g., “Does iodine act as a leaving group or stabilizer?”) .

- Control Experiments : Compare reactivity with non-iodinated analogs (e.g., N-Boc-4-bromopiperidine) to isolate iodine’s role.

- Computational Modeling : Supplement experimental data with DFT calculations to probe transition states or electron density maps .

Properties

IUPAC Name |

tert-butyl 4-iodopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWQFKUQVJNPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447440 | |

| Record name | N-Boc-4-iodopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301673-14-3 | |

| Record name | N-Boc-4-iodopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-iodopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.